molecular formula C16H16N4O4 B12134292 Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate

Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate

Cat. No.: B12134292
M. Wt: 328.32 g/mol
InChI Key: NLGBPDUSMOPAHU-UHFFFAOYSA-N
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Description

Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate is a complex heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties. Pyridopyrimidines are known for their diverse biological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives, followed by cyclization and functional group modifications. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyridopyrimidine core, is a key step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce imino groups to amines.

    Substitution: Commonly involves halogenation or alkylation at specific positions on the pyridopyrimidine ring.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrimidine derivatives such as:

Uniqueness

Ethyl 1-(2-hydroxyethyl)-2-imino-5-oxo-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidine-3-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

ethyl 7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C16H16N4O4/c1-2-24-16(23)10-9-11-14(20(7-8-21)13(10)17)18-12-5-3-4-6-19(12)15(11)22/h3-6,9,17,21H,2,7-8H2,1H3

InChI Key

NLGBPDUSMOPAHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCO

Origin of Product

United States

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